Iodo vs. Bromo Substituent: Polarizability and Halogen-Bond Donor Potential
The 3‑iodo substituent in the target compound provides superior polarizability (α ≈ 5.35 ų vs. α ≈ 3.05 ų for bromine) and a more positive σ‑hole potential (~+20 kcal·mol⁻¹ vs. ~+12 kcal·mol⁻¹ for bromine), enabling stronger halogen‑bond interactions with backbone carbonyls or thiolate acceptors in enzyme active sites [1]. The bromo analog (N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide) is less effective as a halogen‑bond donor and cannot serve as a heavy‑atom derivative for SAD/MAD phasing in X‑ray crystallography, a capability unique to iodine at Cu‑Kα wavelengths [2].
| Evidence Dimension | Halogen polarizability (α) and σ‑hole potential |
|---|---|
| Target Compound Data | Iodine: α ≈ 5.35 ų; σ‑hole potential ≈ +20 kcal·mol⁻¹ |
| Comparator Or Baseline | Bromine (3‑Br analog): α ≈ 3.05 ų; σ‑hole potential ≈ +12 kcal·mol⁻¹ |
| Quantified Difference | Δα ≈ +2.3 ų; Δσ‑hole ≈ +8 kcal·mol⁻¹ (iodo > bromo) |
| Conditions | Calculated atomic polarizabilities and molecular electrostatic potential (MEP) values from literature compilations |
Why This Matters
Enables stronger, geometrically defined halogen‑bond interactions and provides unique anomalous scattering for crystallographic phasing—both unattainable with the bromo analog.
- [1] Cavallo G, Metrangolo P, Milani R, Pilati T, Priimagi A, Resnati G, Terraneo G. The Halogen Bond. Chem. Rev. 2016, 116(4), 2478–2601. View Source
- [2] Rupp B. Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science, 2009. Chapter 12: Heavy‑Atom Derivatization. View Source
